6-(1,1,2-Trifluoroethyl)pyridine-2-carboxylicacid
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Overview
Description
6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, influencing various biochemical processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
- 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridine carboxylic acids.
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
RQMCGINHKOFHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(CF)(F)F)C(=O)O |
Origin of Product |
United States |
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